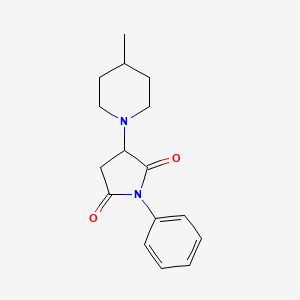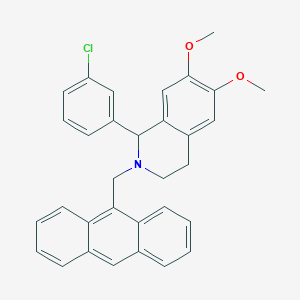
3-(4-methyl-1-piperidinyl)-1-phenyl-2,5-pyrrolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-methyl-1-piperidinyl)-1-phenyl-2,5-pyrrolidinedione, also known as MPHP, is a psychoactive substance that belongs to the class of cathinones. It is a synthetic derivative of pyrovalerone and has been found to have stimulant properties. The chemical structure of MPHP is similar to other cathinones, such as MDPV and α-PVP, which have been associated with adverse effects. However, research on MPHP is limited, and its effects on the human body are not well understood.
Mecanismo De Acción
The mechanism of action of 3-(4-methyl-1-piperidinyl)-1-phenyl-2,5-pyrrolidinedione involves the inhibition of the reuptake of dopamine and norepinephrine in the brain. This leads to an increase in the concentration of these neurotransmitters in the synapse, which results in the stimulation of the central nervous system. This compound also has an affinity for the dopamine transporter, which further enhances its stimulant properties.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound are not well understood. However, studies have shown that it has stimulant properties and increases the release of dopamine and norepinephrine in the brain. It has also been found to increase heart rate, blood pressure, and body temperature. These effects are similar to other cathinones and can be associated with adverse effects such as cardiovascular and neurological toxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(4-methyl-1-piperidinyl)-1-phenyl-2,5-pyrrolidinedione has advantages and limitations for use in lab experiments. Its stimulant properties make it useful for investigating the effects of dopamine and norepinephrine on the central nervous system. However, its limited availability and potential for adverse effects make it a challenging substance to work with. The purity of the final product is also essential for its use in scientific research.
Direcciones Futuras
Future research on 3-(4-methyl-1-piperidinyl)-1-phenyl-2,5-pyrrolidinedione should focus on its potential as a treatment for conditions such as ADHD and narcolepsy. Further studies are needed to investigate its mechanism of action and biochemical and physiological effects. The development of safer and more effective derivatives of this compound could also be explored. Additionally, research on the long-term effects of this compound on the human body is needed to determine its safety for use in humans.
Conclusion:
In conclusion, this compound is a synthetic cathinone with stimulant properties that has been used in scientific research to investigate its effects on the central nervous system. Its mechanism of action involves the inhibition of the reuptake of dopamine and norepinephrine in the brain. This compound has potential as a treatment for conditions such as ADHD and narcolepsy, but further research is needed to determine its safety and efficacy. The development of safer and more effective derivatives of this compound could also be explored.
Métodos De Síntesis
The synthesis of 3-(4-methyl-1-piperidinyl)-1-phenyl-2,5-pyrrolidinedione involves the reaction of pyrrolidinone with 4-methylpiperidine in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is then purified through recrystallization or chromatography. The purity of the final product is essential for its use in scientific research.
Aplicaciones Científicas De Investigación
3-(4-methyl-1-piperidinyl)-1-phenyl-2,5-pyrrolidinedione has been used in scientific research to investigate its effects on the central nervous system. Studies have shown that this compound has stimulant properties and increases the release of dopamine and norepinephrine in the brain. It has also been found to have an affinity for the dopamine transporter, which is responsible for the reuptake of dopamine from the synapse. These findings suggest that this compound may have potential as a treatment for conditions such as attention deficit hyperactivity disorder (ADHD) and narcolepsy.
Propiedades
IUPAC Name |
3-(4-methylpiperidin-1-yl)-1-phenylpyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-12-7-9-17(10-8-12)14-11-15(19)18(16(14)20)13-5-3-2-4-6-13/h2-6,12,14H,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAMSFMFPYABFIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2CC(=O)N(C2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3,5-bis(trifluoromethyl)phenyl]-3-chloro-4-methoxybenzamide](/img/structure/B5090664.png)
![16-{[(4-chlorophenyl)amino]carbonyl}tetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylic acid](/img/structure/B5090667.png)
![2-{[7-(3-chlorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}-N-phenylacetamide](/img/structure/B5090684.png)
![ethyl [2-(4-chlorophenyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]acetate](/img/structure/B5090688.png)
![5-[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]-6-(4-thiomorpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B5090692.png)

![3-{5-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B5090706.png)
![2-adamantyl{1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}amine](/img/structure/B5090711.png)
![N,N-dibenzyl-1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]-2-methyl-1-propanamine](/img/structure/B5090730.png)
![1-[6-(2,4-dimethylphenoxy)hexyl]piperidine](/img/structure/B5090734.png)
![ethyl 4-{3-[benzyl(methyl)amino]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B5090735.png)

![1-{[2-(3-chlorobenzyl)-1,3-benzoxazol-6-yl]carbonyl}-L-prolinamide](/img/structure/B5090754.png)
![N~2~-(4-bromo-3-methylphenyl)-N~1~-[4-(cyanomethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5090758.png)